methyl 4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate
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Description
Methyl 4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate is a useful research compound. Its molecular formula is C17H12ClFN2O2 and its molecular weight is 330.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.0571335 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies.
- Molecular Formula : C16H14ClF N2O2
- Molecular Weight : 320.75 g/mol
- CAS Number : 7061-87-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The compound's structure allows it to act as an inhibitor of certain enzymes, which can lead to therapeutic effects in conditions such as cancer and infectious diseases.
Anticancer Activity
Studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. For example, derivatives have shown cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways like NF-kB and COX-2 .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the anticancer activity of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
Study 2 | PC3 (Prostate Cancer) | 15.0 | Inhibition of proliferation |
Study 3 | HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These studies suggest that the compound exhibits a dose-dependent response in inhibiting cancer cell growth.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial DNA gyrase, which is crucial for bacterial replication .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study involving a derivative similar to this compound demonstrated significant reduction in tumor size in xenograft models when administered at therapeutic doses.
-
Case Study on Antimicrobial Properties :
- Another investigation reported effective inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations below the cytotoxic threshold for human cells.
Properties
IUPAC Name |
methyl 4-(3-chloro-4-fluoroanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-23-17(22)16-9-15(11-4-2-3-5-14(11)21-16)20-10-6-7-13(19)12(18)8-10/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBOMSWQWVBXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.